Product packaging for 3-Ethyl-1-iodoimidazo[1,5-a]pyridine(Cat. No.:)

3-Ethyl-1-iodoimidazo[1,5-a]pyridine

Cat. No.: B13147057
M. Wt: 272.09 g/mol
InChI Key: LAEZZXRTKWPTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview 3-Ethyl-1-iodoimidazo[1,5-a]pyridine is a high-purity chemical building block offered for research and development purposes. This compound is provided with the CAS Number 1315366-07-4 and has a molecular formula of C 9 H 9 IN 2 . Research Context and Value The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal and materials chemistry . Derivatives of this core structure have demonstrated a wide range of biological activities, such as serving as NIK inhibitors with anti-inflammatory effects, exhibiting excellent anti-cancer activity, and showing promise in treating conditions like Alzheimer's disease . Furthermore, this heterocyclic system is also investigated for its optoelectronic properties, finding applications in the development of blue emissive dyes and ligands for coordination compounds . Utility in Synthetic Chemistry This compound features an iodine atom on the heteroaromatic ring. The carbon-iodine bond is highly valuable in synthetic chemistry because it readily participates in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This allows researchers to efficiently functionalize the core scaffold and create diverse libraries of complex molecules for structure-activity relationship (SAR) studies or materials science research. The 3-ethyl group may be used to modulate the compound's electronic properties and steric profile. Handling and Compliance This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should conduct a thorough risk assessment and adhere to all laboratory safety protocols before handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IN2 B13147057 3-Ethyl-1-iodoimidazo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

3-ethyl-1-iodoimidazo[1,5-a]pyridine

InChI

InChI=1S/C9H9IN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3

InChI Key

LAEZZXRTKWPTAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)I

Origin of Product

United States

Retrosynthetic Analysis and Design for 3 Ethyl 1 Iodoimidazo 1,5 a Pyridine

Disconnection Strategies for the Imidazo[1,5-a]pyridine (B1214698) Ring System

The imidazo[1,5-a]pyridine ring is an aromatic bicyclic system containing a bridgehead nitrogen atom. Retrosynthetic analysis reveals several reliable strategies for its construction, primarily involving the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.

A dominant disconnection strategy breaks the N2-C3 and C1-N(bridgehead) bonds. This approach identifies (pyridin-2-yl)methanamine derivatives as key precursors. The imidazole ring is then typically formed through cyclocondensation reactions with a two-carbon synthon. For instance, reaction with aldehydes or ketones can furnish the C1 and C3 carbons. researchgate.net A variation of this involves the reaction of (pyridin-2-yl)methanamine with substituted benzoyl chlorides to form an N-acyl intermediate, which then undergoes cyclodehydration, often promoted by reagents like phosphorus oxychloride (POCl₃), to yield the 3-arylimidazo[1,5-a]pyridine. researchgate.net

Another powerful strategy involves the reaction of metalated arylmethylisonitriles with 2-chloropyridines. wikipedia.org This method constructs the C1-C8a and N2-C3 bonds in a sequence involving nucleophilic addition followed by cyclization. wikipedia.org This approach is particularly valuable for accessing diverse substitution patterns on the imidazole portion of the scaffold.

Transannulation reactions provide a more convergent approach. For example, pyridotriazoles can react with nitriles in the presence of a Lewis acid like BF₃·Et₂O to afford the imidazo[1,5-a]pyridine core through a denitrogenative process. organic-chemistry.org

Finally, iodine-mediated oxidative cyclization offers a direct route from 2-pyridyl ketones and alkylamines. This transition-metal-free method involves an I₂-mediated sp³ C-H amination and subsequent annulation to form the bicyclic system in a one-pot manner. rsc.org

Table 1: Summary of Disconnection Strategies for the Imidazo[1,5-a]pyridine Ring

Disconnection StrategyKey PrecursorsReagents/ConditionsReference(s)
Cyclocondensation(Pyridin-2-yl)methanamine, Aldehydes/KetonesOxidative conditions (e.g., I₂, TBHP) researchgate.net
Cyclodehydration(Pyridin-2-yl)methanamine, Acyl ChloridesPOCl₃, reflux researchgate.net
Isonitrile Annulation2-Chloropyridine, Metalated ArylmethylisonitrileStrong base (e.g., KHMDS, n-BuLi) wikipedia.org
TransannulationPyridotriazole, NitrileBF₃·Et₂O organic-chemistry.org
Oxidative Annulation2-Pyridyl Ketone, AlkylamineI₂, NaOAc rsc.org

Approaches for Regioselective Introduction of the Ethyl Group at C-3

Introducing an ethyl group specifically at the C-3 position of the imidazo[1,5-a]pyridine ring can be achieved either by constructing the ring with the substituent already in place or by functionalizing the pre-formed heterocycle.

One of the most direct methods to obtain a 3-alkyl-substituted imidazo[1,5-a]pyridine is to incorporate the alkyl group during the ring-forming step. A notable example is the cyclization of 2-(aminomethyl)pyridines with nitroalkanes. Specifically, the reaction of 2-(aminomethyl)pyridine with nitroethane in a medium of polyphosphoric acid (PPA) and phosphorous acid yields 3-methylimidazo[1,5-a]pyridine. beilstein-journals.org By extension, using 1-nitropropane (B105015) as the coupling partner in this reaction would be a logical approach to directly synthesize the 3-ethyl derivative. This reaction is sensitive to steric factors but provides a straightforward entry to 3-alkylated products. beilstein-journals.org

Alternatively, direct C-H functionalization of the pre-formed imidazo[1,5-a]pyridine ring represents a more atom-economical strategy. While direct C-3 ethylation of this specific heterocycle is not widely documented, analogous reactions on the isomeric imidazo[1,2-a]pyridine (B132010) system are well-established and suggest viable pathways. The C-3 position in these systems is electron-rich and susceptible to electrophilic attack. nih.gov Friedel-Crafts type reactions, for example, could be envisioned. A Lewis acid catalyst could activate an ethylating agent (e.g., ethyl bromide or ethyl triflate) to undergo electrophilic substitution at the C-3 position. Friedel-Crafts acylation of imidazo[1,2-a]pyridines is known to be highly regioselective for C-3, suggesting that alkylation could follow a similar pattern. nih.govnih.gov

Modern cross-coupling reactions also offer a potential route. A two-step sequence involving regioselective C-3 halogenation (e.g., bromination) of the imidazo[1,5-a]pyridine core, followed by a palladium-catalyzed cross-coupling reaction (such as a Negishi or Kumada coupling) with an ethyl-metal reagent, could effectively install the ethyl group. Direct C-H arylation at the C-3 position of imidazo[1,5-a]pyridine has been successfully developed, indicating the feasibility of C-H activation strategies on this scaffold. nih.gov

Table 2: Potential Strategies for C-3 Ethylation

StrategyApproachKey ReagentsCommentsReference(s)
Ring ConstructionCyclocondensation2-(Aminomethyl)pyridine, 1-NitropropaneBuilds the ethyl group into the ring directly. beilstein-journals.org
C-H FunctionalizationFriedel-Crafts AlkylationImidazo[1,5-a]pyridine, Ethyl Halide, Lewis AcidAnalogous to reactions on imidazo[1,2-a]pyridines. nih.govnih.gov
Halogenation/Cross-CouplingSuzuki/Negishi/Kumada Coupling3-Bromoimidazo[1,5-a]pyridine, Ethyl-metal reagent, Pd catalystA two-step but reliable and versatile method. nih.gov

Methodologies for Regioselective C-1 Iodination

With the 3-ethylimidazo[1,5-a]pyridine core synthesized, the final step is the regioselective introduction of an iodine atom at the C-1 position. The electronic properties of the imidazo[1,5-a]pyridine system dictate that the C-1 position is highly nucleophilic and prone to electrophilic substitution.

The direct iodination of 3-substituted imidazo[1,5-a]pyridines has been shown to proceed with high regioselectivity at the C-1 position. A common and effective method employs an electrophilic iodine source such as N-iodosuccinimide (NIS). In a documented synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine, the intermediate 3-arylimidazo[1,5-a]pyridine was treated with NIS in dichloromethane (B109758) (DCM) at room temperature to afford the 1-iodo derivative in excellent yield. researchgate.net This mild and efficient protocol is expected to be directly applicable to the 3-ethyl analogue.

The mechanism involves the attack of the electron-rich C-1 carbon onto the electrophilic iodine of the NIS reagent, followed by the loss of a proton to restore aromaticity. The high nucleophilicity of C-1 over other positions, such as C-5 or C-7, ensures the observed regioselectivity.

Other electrophilic iodinating reagents could also be employed, such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent or a base. However, NIS is often preferred due to its ease of handling and generally clean reaction profiles. The choice of solvent is also critical; non-protic solvents like DCM or acetonitrile (B52724) are typically used to avoid competitive reactions.

Table 3: Methodologies for C-1 Iodination of 3-Substituted Imidazo[1,5-a]pyridines

ReagentSolventConditionsYieldCommentsReference(s)
N-Iodosuccinimide (NIS)Dichloromethane (DCM)Room TemperatureHigh (>90%)Mild, efficient, and highly regioselective for C-1. researchgate.net
Iodine (I₂) / OxidantVariousVariesModerate to HighClassic electrophilic iodination conditions.General
Iodine Monochloride (ICl)Dichloromethane (DCM)0 °C to RTGoodA potent electrophilic iodine source.General

Advanced Synthetic Methodologies for 3 Ethyl 1 Iodoimidazo 1,5 a Pyridine

Cyclization Reactions for Imidazo[1,5-a]pyridine (B1214698) Ring Formation with 3-Ethyl Precursors

The construction of the fused imidazo[1,5-a]pyridine heterocyclic system is a key objective in synthetic organic chemistry, owing to its prevalence in pharmacologically active compounds. rsc.org Methodologies for installing a 3-ethyl substituent typically involve the selection of appropriate precursors that undergo cyclization to form the desired bicyclic scaffold. These methods can be broadly categorized into transition-metal-catalyzed, metal-free oxidative, and multicomponent reactions.

Transition metal catalysis provides powerful and efficient pathways for the formation of N-heterocycles. mdpi.com For the synthesis of imidazo[1,5-a]pyridines, copper and palladium catalysts are frequently employed to facilitate C-N bond formation and cyclization. organic-chemistry.orgnih.govresearchgate.net These reactions often proceed via mechanisms involving C-H activation or cross-coupling pathways, enabling the assembly of the imidazo[1,5-a]pyridine core from readily available starting materials. mdpi.comresearchgate.net

One prominent strategy involves the copper-catalyzed reaction between 2-aminopyridine (B139424) derivatives and various coupling partners. For instance, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the sole oxidant, offers a concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org To synthesize the 3-ethyl variant, a precursor such as 2-(aminomethyl)pyridine could be reacted with a suitable three-carbon synthon under catalytic conditions.

Catalyst SystemReactantsKey FeaturesReference
Copper(I) / O₂N-heteroaryl ketones/aldehydes and alkylaminesDirect transannulation via Csp³-H amination. organic-chemistry.org
Copper(II) / O₂Pyridine (B92270) ketone and benzylamineTandem condensation-amination-oxidative dehydrogenation. organic-chemistry.org
Copper/Iodineα-Amino acids and 2-benzoylpyridinesDecarboxylative cyclization approach. organic-chemistry.org
Palladium(II) Acetate2-Aminopyridines and terminal alkynesOne-pot regiospecific synthesis via Pd-carbene complexes. nih.gov

To circumvent the use of potentially toxic and expensive transition metals, metal-free synthetic routes have gained significant attention. researchgate.netcolab.ws These methods often rely on the use of an oxidant, such as molecular iodine or tert-butyl hydroperoxide (TBHP), to promote the cyclization cascade. rsc.orgnih.gov

A notable metal-free approach is the iodine-mediated sp³ C-H amination reaction between 2-pyridyl ketones and alkylamines, which produces a variety of imidazo[1,5-a]pyridine derivatives in a one-pot fashion. rsc.org Another strategy involves the reaction of 2-(aminomethyl)pyridine with nitroalkanes, such as 1-nitropropane (B105015), in a polyphosphoric acid medium to yield the corresponding 3-ethylimidazo[1,5-a]pyridine. beilstein-journals.org This method, while effective, may require harsh reaction conditions. beilstein-journals.org Furthermore, an iodine-mediated decarboxylative cyclization has been developed using α-amino acids and 2-methyl quinolines under metal-free conditions to afford imidazo[1,5-a]quinolines, a related class of compounds. nih.gov This suggests that similar strategies could be adapted for the synthesis of 3-ethylimidazo[1,5-a]pyridine.

Reagents/ConditionsPrecursorsDescriptionReference
I₂ / NaOAc2-Pyridyl ketones and alkylaminesTransition-metal-free sp³ C-H amination and annulation. rsc.org
Polyphosphoric Acid (PPA)2-(Aminomethyl)pyridine and 1-nitropropaneCyclocondensation via electrophilic activation of the nitroalkane. beilstein-journals.org
TBHP / I₂2-Aminomethylpyridine and benzaldehydesOxidative cyclization to form 3-arylimidazo[1,5-a]pyridines. This methodology could be adapted for ethyl precursors. nih.gov
Iodineα-Amino acids and 2-methyl quinolinesA metal-free decarboxylative cyclization for the synthesis of the related imidazo[1,5-a]quinolines. nih.gov

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. mdpi.com Several MCRs have been developed for the synthesis of the imidazo[1,5-a]pyridine scaffold. beilstein-journals.orgsemanticscholar.orgresearchgate.net

One such approach involves the one-pot, three-component condensation of dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate. semanticscholar.org By selecting an appropriate aldehyde precursor, this method can be tailored to introduce various substituents at the C-3 position. For the synthesis of the target compound, propanal would be the logical choice for the aldehyde component. Another efficient MCR involves the reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269), which generates imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org These reactions highlight the convergence and operational simplicity of MCRs in building the core heterocyclic structure. mdpi.com

Reaction TypeComponentsKey AdvantageReference
CondensationDipyridyl ketone, Aldehyde (e.g., propanal), Ammonium acetateOne-pot synthesis with readily available starting materials. semanticscholar.org
CondensationPicolinaldehydes, Amines, FormaldehydeHigh yields under mild conditions, allowing for diverse functionality. organic-chemistry.org
Groebke-Blackburn-Bienaymé Reaction2-Aminopyridine, Aldehyde, IsocyanideEfficient one-pot method for synthesizing related 3-aminoimidazo[1,2-a]pyridines, demonstrating the power of isocyanide MCRs. mdpi.comnih.gov mdpi.comnih.gov

Regioselective Iodination at the C-1 Position of 3-Ethylimidazo[1,5-a]pyridine

Once the 3-ethylimidazo[1,5-a]pyridine core is synthesized, the next crucial step is the regioselective introduction of an iodine atom at the C-1 position. The imidazo[1,5-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. However, controlling the position of substitution is critical. The C-1 and C-3 positions are typically the most reactive sites. Iodination is often achieved using electrophilic iodine sources such as N-Iodosuccinimide (NIS) or molecular iodine (I₂). organic-chemistry.orgrsc.org

N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent used for a wide range of substrates, including electron-rich aromatic and heterocyclic compounds. commonorganicchemistry.comiofina.com Its reactivity can be tuned by the choice of solvent and the use of acid catalysts. organic-chemistry.org

The direct iodination of the parent imidazo[1,5-a]pyridine at the C-1 position has been successfully achieved using NIS. nih.gov In a typical procedure, the substrate is dissolved in a suitable solvent like acetonitrile (B52724) or tetrahydrofuran, and NIS is added. The reaction often proceeds smoothly at room temperature or with gentle heating to afford the 1-iodo product in good yield. nih.govcommonorganicchemistry.com This method is particularly valuable as it demonstrates high regioselectivity for the C-1 position, which is essential for the synthesis of the target compound. nih.gov The protocol's effectiveness with various substituted imidazo[1,5-a]pyridines suggests its applicability to the 3-ethyl derivative. nih.gov

SubstrateReagentConditionsOutcomeReference
Imidazo[1,5-a]pyridineN-Iodosuccinimide (NIS)Acetonitrile (ACN), refluxRegioselective formation of 1-iodoimidazo[1,5-a]pyridine (B2503334). nih.gov
General Arenes/HeterocyclesNIS / Trifluoroacetic acid (cat.)Mild conditions, short reaction times.Catalyst enhances electrophilicity for efficient iodination. organic-chemistry.org
Various Organic SubstratesNISVarious solvents (ACN, THF, DMF)Versatile reagent for many electrophilic iodinations. commonorganicchemistry.com

Molecular iodine (I₂) is a classic and readily available iodinating agent. nih.gov While less reactive than NIS, its electrophilicity can be enhanced by the presence of an oxidizing agent or a Lewis acid. nih.gov I₂-promoted reactions are common for the functionalization of heterocyclic compounds. rsc.orgmdpi.comacs.org

For the related imidazo[1,2-a]pyridine (B132010) system, protocols using molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) have been developed for C-3 iodination. nih.gov While this targets a different position on an isomeric scaffold, it illustrates the principle of I₂ activation. For the desired C-1 iodination of 3-ethylimidazo[1,5-a]pyridine, reaction conditions would need to be carefully optimized. Often, in the absence of a directing group or specific catalytic system, reactions with I₂ on electron-rich heterocycles can lead to a mixture of products. However, some iodine-catalyzed C-H functionalization reactions have shown high regioselectivity, suggesting that a well-designed I₂-based protocol could be developed for the target transformation. rsc.org

Substrate SystemReagentsKey ObservationReference
Imidazo[1,2-a]pyridinesI₂ / TBHPAchieves regioselective C-3 iodination on the isomeric scaffold. nih.gov
Imidazo[1,5-a]quinolinesI₂ (catalyst) / DisulfidesCatalytic use of iodine for C-H thiolation, demonstrating iodine's role in activating the heterocyclic core. rsc.org
2-Aminopyridine, Acetophenones, DimedoneI₂ (catalyst)Molecular iodine serves as a catalyst in a three-component reaction to build the imidazo[1,2-a]pyridine scaffold. nih.govacs.org

Oxidant-Assisted Iodination Systems

The direct C-H iodination of the pre-formed 3-ethylimidazo[1,5-a]pyridine core is a primary strategy for synthesizing the target compound. This transformation typically requires an iodine source and an oxidant to generate a more electrophilic iodine species (I+), which can then attack the electron-rich C-1 position of the heterocycle. Several oxidant-assisted systems have proven effective for the iodination of related heterocyclic systems.

Molecular iodine (I₂) is a common and affordable iodine source, but it requires an oxidant to facilitate the reaction. Systems combining I₂ with oxidants like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈) are effective. researchgate.netresearchgate.net For instance, an iodine-promoted reaction has been developed that achieves the synthesis of 1-iodoimidazo[1,5-a]pyridines through a sequential process involving dual oxidative Csp³–H amination and Csp³–H iodination. rsc.org This method highlights the utility of molecular iodine in complex transformations. Another approach involves using iodine pentoxide (I₂O₅) as both an oxidant and an iodine source.

Palladium catalysis offers another sophisticated route, enabling C-H iodination using molecular iodine as the sole oxidant, which is advantageous from an atom economy perspective. nih.gov While often applied to different directing groups, the principles can be extended to heterocycles. Furthermore, electrochemical methods present a modern, reagent-free oxidation strategy, where sodium iodide (NaI) can serve as both the iodine source and the supporting electrolyte. researchgate.net

Table 1: Comparison of Oxidant-Assisted Iodination Systems for Imidazo[1,5-a]pyridines

Iodine SourceOxidantCatalyst/ConditionsKey FeaturesReference
Molecular Iodine (I₂)TBHPHeat (e.g., 100 °C in DMF)Common reagents, effective for oxidative cyclizations that can be coupled with iodination. researchgate.net
Molecular Iodine (I₂)Self-sequencedHeatPromotes a cascade of iodination, oxidation, and amination to form the final product. rsc.org
Sodium Iodide (NaI)K₂S₂O₈HeatUtilizes an inexpensive halide salt as the iodine source. researchgate.net
Molecular Iodine (I₂)None (acts as oxidant)Pd(OAc)₂Catalytic C-H activation with high atom economy. nih.gov
Sodium Iodide (NaI)ElectrochemicalMetal-free, undivided cellGreen, avoids chemical oxidants, excellent yields reported for related systems. researchgate.net

One-Pot and Cascade Synthetic Routes to 3-Ethyl-1-iodoimidazo[1,5-a]pyridine

One-pot and cascade (or tandem) syntheses are highly sought after as they increase efficiency, reduce waste, and simplify purification by avoiding the isolation of intermediates. semanticscholar.org For this compound, such a strategy could involve the initial formation of the heterocyclic core followed by an in-situ iodination.

A plausible one-pot approach involves the reaction of 2-aminomethylpyridine with propionaldehyde (B47417) (or its equivalent) to form the 3-ethyl substituted ring, which is then iodinated without isolation. Iodine-mediated oxidative annulation, starting from 2-pyridyl ketones and alkylamines, represents a powerful one-pot method for constructing the imidazo[1,5-a]pyridine core. rsc.org A notable development is an iodine-promoted sequential reaction that combines dual oxidative Csp³–H amination of aryl methyl ketones with Csp³–H iodination of pyridin-2-ylmethylamines to directly yield 1-iodoimidazo[1,5-a]pyridines. rsc.org This process is proposed to proceed through a self-sequenced mechanism involving iodination, Kornblum oxidation, dual amination, subsequent oxidation, and a final iodination step. rsc.org

Another efficient one-pot method for analogous structures involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine and TBHP. researchgate.netmdpi.com While this specific reaction yields 1-(phenylthio) derivatives, it demonstrates the feasibility of iodine-mediated multi-component reactions for building the functionalized imidazo[1,5-a]pyridine scaffold in a single operation. mdpi.com

Table 2: Overview of One-Pot/Cascade Strategies for Imidazo[1,5-a]pyridine Synthesis

Reaction TypeKey ReagentsProcess HighlightsReference
Sequential Dual C-H Amination/IodinationAryl methyl ketones, pyridin-2-ylmethylamines, I₂Directly forms the C-1 iodo bond in a complex cascade. High atom economy. rsc.org
Iodine-Mediated Oxidative Annulation2-Pyridyl ketones, alkylamines, I₂, NaOAcTransition-metal-free, operationally simple one-pot synthesis of the core ring system. rsc.org
Iodine/TBHP Mediated Three-Component Reaction2-Aminomethylpyridines, aldehydes, sodium benzenesulfinatesDemonstrates iodine's role in one-pot constructions, though yields a thioether at C-1. researchgate.netmdpi.com
Ritter-Type ReactionPhenyl(pyridin-2-yl)methanol, nitriles, Bi(OTf)₃, p-TsOHEfficient catalyst system for constructing the core from benzylic alcohols. nih.gov

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. benthamdirect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazo[1,5-a]pyridine.

A key green technique is the use of ultrasonic irradiation, which can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.govresearchgate.net For instance, the ultrasound-assisted iodination of imidazo[1,2-α]pyridines using TBHP as an oxidant in a green alcohol solvent has been reported, showcasing a metal-free and environmentally friendly method. nih.govresearchgate.net Such techniques are directly applicable to the synthesis of this compound.

The choice of solvent is another critical factor. Water is the ideal green solvent, and methodologies that proceed in aqueous media are highly desirable. Copper-catalyzed A3-coupling reactions in aqueous micellar media have been developed for the synthesis of related imidazo[1,2-a]pyridines, providing an efficient and sustainable route. acs.org Similarly, catalyst selection is vital. Using earth-abundant and non-toxic catalysts, such as iron, or using molecular iodine as a catalyst in place of heavy metals, aligns with green chemistry goals. organic-chemistry.orgacs.org Metal-free reaction pathways, which avoid residual metal contamination in the final product, are particularly attractive from both an environmental and pharmaceutical standpoint. acs.org

Scalability Considerations for Research and Development

Transitioning a synthetic route from a laboratory setting to a larger research and development or production scale introduces a new set of challenges. A scalable synthesis must be cost-effective, safe, robust, and high-yielding.

One-pot and cascade reactions are inherently advantageous for scalability because they minimize the number of unit operations (e.g., extractions, purifications, solvent swaps), which reduces material loss, solvent usage, and production time. researchgate.net For example, an iodine-mediated one-pot synthesis of a related imidazo[1,5-a]pyridine was successfully scaled to a 20 mmol level, yielding over 2 grams of product, demonstrating the viability of this approach for larger quantities. researchgate.net Similarly, syntheses that are operationally simple and can be carried out on a gram scale are particularly valuable. rsc.org

Reagent choice is paramount. The use of inexpensive and readily available starting materials is crucial. While palladium-catalyzed reactions can be highly efficient, the cost and toxicity of palladium may be a concern for large-scale production, making metal-free alternatives or methods using cheaper catalysts like copper or iron more attractive. nih.govorganic-chemistry.org Furthermore, the safety profile of the reaction is critical; avoiding highly energetic or toxic reagents and exothermic reactions that are difficult to control is essential for safe scale-up. Purification of the final product must also be considered; processes that yield a product pure enough to be isolated by crystallization or precipitation are preferable to those requiring laborious and solvent-intensive chromatographic purification. researchgate.net

Mechanistic Investigations of 3 Ethyl 1 Iodoimidazo 1,5 a Pyridine Formation

Elucidation of Reaction Pathways for Ring Construction

The formation of the 3-ethylimidazo[1,5-a]pyridine scaffold is typically achieved through the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a three-carbon building block. Research has pointed to several effective pathways, primarily involving the formation of a crucial intermediate that facilitates intramolecular cyclization.

One prominent pathway involves the reaction of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes, such as 1-nitropropane (B105015), in an acidic medium like polyphosphoric acid (PPA). nih.govbeilstein-journals.org The proposed mechanism for this transformation is outlined below:

Activation and Nucleophilic Attack : The nitroalkane (e.g., 1-nitropropane) is first activated by the acid. The primary amine of 2-(aminomethyl)pyridine then performs a nucleophilic attack on the activated nitroalkane.

Formation of Amidinium Intermediate : Following the initial attack and subsequent rearrangement, a key amidinium intermediate is formed. nih.gov This intermediate is primed for cyclization.

Intramolecular Cyclization : The amidinium species undergoes a 5-exo-trig cyclization. This type of cyclization is kinetically favored and involves the nucleophilic attack of the pyridine (B92270) ring's nitrogen onto the electrophilic carbon of the amidinium group. nih.gov This step forms the fused five-membered imidazole (B134444) ring.

Aromatization : The resulting dihydro-imidazo[1,5-a]pyridinium ion undergoes dehydration and subsequent aromatization to yield the stable 3-ethylimidazo[1,5-a]pyridine ring system. beilstein-journals.org

An alternative approach involves the reaction of 2-(aminomethyl)pyridine with aldehydes or their derivatives. For instance, the reaction with propanal in the presence of an oxidizing agent like iodine (I₂) and a peroxide such as tert-butyl hydroperoxide (TBHP) can also yield the heterocyclic core. nih.gov The pathway is thought to proceed via:

Imine Formation : Condensation between the primary amine of 2-(aminomethyl)pyridine and propanal forms an imine intermediate.

Oxidative Cyclization : The imine undergoes an iodine-mediated oxidative C-N bond formation, leading to the cyclized product. mdpi.com

These methods highlight the versatility in constructing the imidazo[1,5-a]pyridine (B1214698) core, with the central mechanistic feature being an intramolecular cyclization event driven by the nucleophilicity of the pyridine ring.

Method Reactants Key Intermediate Reaction Type
Nitroalkane Cyclocondensation2-(aminomethyl)pyridine + 1-NitropropaneAmidinium Ion5-exo-trig Cyclization
Oxidative Annulation2-(aminomethyl)pyridine + PropanalImineOxidative Cyclization

Proposed Mechanisms for C-1 Regioselectivity in Iodination Reactions

Once the 3-ethylimidazo[1,5-a]pyridine ring is formed, the next step is iodination. Experimental evidence shows that this reaction occurs with high regioselectivity at the C-1 position of the imidazo[1,5-a]pyridine nucleus. nih.gov This selectivity is dictated by the electronic properties of the heterocyclic system. The C-1 position is the most electron-rich and sterically accessible site for electrophilic attack.

The mechanism is a classic electrophilic aromatic substitution. Common iodinating agents used for this transformation include N-Iodosuccinimide (NIS) or molecular iodine (I₂). nih.gov

Generation of Electrophile : The iodinating reagent (NIS or I₂) serves as a source for an electrophilic iodine species (I⁺).

Nucleophilic Attack : The π-system of the imidazo[1,5-a]pyridine ring, specifically the electron-rich C-1 carbon, attacks the electrophilic iodine.

Formation of Sigma Complex : This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the imidazole and pyridine rings, with significant stabilization provided by the lone pair of electrons on the adjacent nitrogen atom (N-2). This stabilization is most effective when the attack occurs at C-1.

Deprotonation and Aromatization : A base present in the reaction mixture removes the proton from the C-1 carbon, restoring the aromaticity of the heterocyclic system and yielding the final 3-Ethyl-1-iodoimidazo[1,5-a]pyridine product.

Control experiments have helped to rule out radical-based pathways for similar transformations, lending further support to the ionic, electrophilic substitution mechanism. mdpi.com The choice of iodinating agent and reaction conditions can be crucial to prevent potential side reactions, such as over-iodination, especially in substrates with other electron-rich positions. nih.gov

Role of Intermediates and Transition States in Reaction Control

The control and outcome of the synthesis of this compound are heavily dependent on the stability and reactivity of key intermediates and the energy of the associated transition states.

In Ring Construction: The pivotal intermediate is the amidinium ion (in the nitroalkane pathway) or the imine (in the aldehyde pathway). nih.govnih.gov The subsequent intramolecular cyclization step proceeds through a high-energy transition state . The geometric requirements of this transition state favor the 5-exo-trig pathway, which is kinetically controlled and leads efficiently to the five-membered imidazole ring. nih.gov The stability of the resulting cyclized intermediate, a dihydro-imidazo[1,5-a]pyridinium cation , is crucial as it must exist long enough to undergo the final aromatization step to furnish the thermodynamically stable aromatic product. beilstein-journals.org

In C-1 Iodination: The regioselectivity of the iodination is governed by the relative stability of the transition states leading to the possible sigma complex intermediates. The transition state for the attack at C-1 is significantly lower in energy than for attacks at other positions (e.g., C-5 or C-7 on the pyridine ring). This is because the resulting sigma complex intermediate for C-1 attack is highly stabilized by resonance. The ability to delocalize the positive charge onto the imidazole nitrogen (N-2) is the key stabilizing factor. This feature makes the C-1 position the kinetic and thermodynamic site of electrophilic substitution, ensuring high regioselectivity.

Stage Key Intermediate Controlling Factors
Ring ConstructionAmidinium Ion / ImineKinetically favored 5-exo-trig transition state
Ring ConstructionDihydro-imidazo[1,5-a]pyridinium CationStability allows for subsequent aromatization
C-1 IodinationSigma (Wheland) ComplexResonance stabilization of the positive charge

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Ethyl 1 Iodoimidazo 1,5 a Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-Ethyl-1-iodoimidazo[1,5-a]pyridine, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each atom, enabling differentiation from potential isomers and confirming the connectivity of the ethyl and iodo substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the aromatic protons of the imidazo[1,5-a]pyridine (B1214698) core and the aliphatic protons of the ethyl group. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the ethyl group and the electron-withdrawing and anisotropic effects of the iodine atom. The expected chemical shifts and coupling constants are detailed in the table below. The quartet and triplet pattern of the ethyl group protons would be a clear indicator of its presence.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H58.20 - 8.40-d~7.0
H66.80 - 7.00-t~7.0
H77.20 - 7.40-t~7.0
H87.50 - 7.70-d~9.0
CH₂2.70 - 2.9020 - 25q~7.5
CH₃1.20 - 1.4013 - 16t~7.5
C1-85 - 95--
C3-130 - 135--
C5-125 - 130--
C6-115 - 120--
C7-120 - 125--
C8-110 - 115--
C8a-135 - 140--

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₉H₉IN₂. The expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value, with a very low margin of error. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one iodine atom.

Predicted HRMS Data for this compound

Formula Ion Calculated Exact Mass Expected Found Mass
C₉H₉IN₂[M+H]⁺272.9883272.9883 ± 0.0005

Fourier-Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and aliphatic components.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Aromatic C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the ethyl group would exhibit stretching vibrations just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazo[1,5-a]pyridine ring are expected to appear in the 1400-1650 cm⁻¹ region.

C-I stretching: The carbon-iodine bond stretching vibration is expected to be observed in the far-infrared region, typically around 500-600 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Aliphatic C-H Stretch2850 - 2970Medium
C=C/C=N Ring Stretch1450 - 1620Medium to Strong
C-H Bend1370 - 1470Medium
C-I Stretch500 - 600Medium to Weak

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

The imidazo[1,5-a]pyridine core is expected to be largely planar. The ethyl group at the 3-position and the iodine atom at the 1-position will extend from this plane. The precise orientation of the ethyl group would be determined, and the C-I bond length would be a key parameter to observe. Intermolecular interactions, such as stacking of the aromatic rings, would also be revealed.

Predicted Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-I Bond Length~2.10 Å
C-N Bond Lengths (ring)1.32 - 1.39 Å
C-C Bond Lengths (ring)1.37 - 1.42 Å

Computational and Theoretical Studies on 3 Ethyl 1 Iodoimidazo 1,5 a Pyridine

Density Functional Theory (DFT) for Ground State Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 3-Ethyl-1-iodoimidazo[1,5-a]pyridine, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), can provide a detailed picture of its ground state electronic properties. nih.gov

These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. Key electronic parameters that can be derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT allows for the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. These descriptors are often calculated based on the HOMO and LUMO energies. nih.gov

Table 1: Key Electronic Properties of this compound (Theoretical)

Parameter Description Predicted Significance
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Ionization Potential The minimum energy required to remove an electron from the molecule. Related to the HOMO energy, it's a measure of the molecule's resistance to oxidation.

| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the LUMO energy, it's a measure of the molecule's ability to be reduced. |

Note: The specific values for these parameters would require dedicated DFT calculations for this compound.

Theoretical Prediction of Reactivity via Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions

To understand how this compound interacts with other chemical species, Molecular Electrostatic Potential (MEP) mapping and Fukui functions are employed.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. journalirjpac.comresearchgate.net Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidazo[1,5-a]pyridine (B1214698) ring are expected to be regions of negative potential, while the area around the iodine atom may exhibit positive potential, influencing its reactivity.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These functions are derived from the change in electron density at a particular point in the molecule upon the addition or removal of an electron. nih.gov The Fukui function helps to identify the most probable sites for nucleophilic (f k + ), electrophilic (f k – ), and radical (f k 0 ) attacks. nih.gov For this compound, calculating the Fukui indices for each atom would pinpoint the most reactive centers for various types of chemical reactions.

Table 2: Predicted Reactive Sites in this compound

Reactive Site Predicted Reactivity Computational Method
Nitrogen atoms in the ring Likely sites for electrophilic attack and protonation. MEP mapping (negative potential regions).
Carbon atom bearing the iodine Potential site for nucleophilic attack or involvement in cross-coupling reactions. Fukui functions and MEP mapping (positive potential region).

| Other aromatic carbons | Susceptibility to electrophilic or nucleophilic aromatic substitution depending on the electronic environment. | Fukui functions. |

Reaction Pathway Modeling and Energetics of Key Transformations

Computational modeling can be used to investigate the mechanisms and energetics of chemical reactions involving this compound. This is particularly useful for understanding key transformations such as substitution reactions at the iodine atom. Gas-phase studies have shown that S N 2 reactions at iodine can be facile for halogenating heterocycles. nih.gov

A significant area of interest for iodo-substituted heterocycles is their participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. mdpi.com DFT calculations can be employed to model the entire catalytic cycle of such a reaction. This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction's feasibility and kinetics. For this compound, modeling a Suzuki coupling, for instance, would involve simulating the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation and reductive elimination steps.

Conformation Analysis of the Imidazo[1,5-a]pyridine Scaffold

For this compound, the primary conformational flexibility arises from the rotation of the ethyl group. Computational methods can be used to perform a potential energy scan by systematically rotating the dihedral angle of the C-C bond of the ethyl group. This allows for the identification of the most stable conformer(s) and the energy barriers between them.

The presence of the bulky iodine atom at the 1-position and the ethyl group at the 3-position can lead to steric interactions that may cause slight deviations from planarity in the imidazo[1,5-a]pyridine ring, although the core scaffold is generally rigid. mdpi.com Understanding the preferred conformation is essential for studies such as molecular docking, where the shape of the molecule plays a critical role in its binding to a biological target. nih.gov

Reactivity and Synthetic Transformations of 3 Ethyl 1 Iodoimidazo 1,5 a Pyridine As a Building Block

Palladium-Catalyzed Cross-Coupling Reactions at the C-1 Position

The C-1 iodo group of the imidazo[1,5-a]pyridine (B1214698) scaffold serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling methodologies. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.govrsc.org

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine, this reaction allows for the introduction of alkynyl moieties at the C-1 position. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This transformation is valuable for synthesizing conjugated enynes and arylalkynes, which are significant structural motifs in pharmaceuticals and organic materials. libretexts.org The mild reaction conditions, often at room temperature, make it compatible with a wide range of functional groups. wikipedia.org

The general scheme for the Sonogashira coupling at the C-1 position is as follows:

Scheme 1: General Sonogashira coupling reaction of this compound.

The Mizoroki-Heck reaction facilitates the synthesis of substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction enables the introduction of vinyl groups at the C-1 position of this compound, leading to the formation of styryl-like derivatives. The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The Mizoroki-Heck reaction is a key tool for creating substituted olefins with high stereoselectivity. organic-chemistry.org

Scheme 2: General Mizoroki-Heck reaction of this compound.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds, specifically for creating biaryl and heterobiaryl structures. researchgate.netmdpi.com This reaction involves the coupling of an organoboron compound, typically a boronic acid or ester, with a halide. For this compound, Suzuki-Miyaura coupling provides an efficient route to introduce various aryl or heteroaryl substituents at the C-1 position. The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com This methodology has been successfully applied to the arylation of related 1-iodoimidazo[1,5-a]pyridine (B2503334) systems. nih.govresearchgate.net

The C-1 iodo substituent is readily displaced in palladium-catalyzed phosphination reactions to synthesize novel phosphine (B1218219) ligands. nih.gov These ligands, incorporating the imidazo[1,5-a]pyridine scaffold, are of significant interest for their application in catalysis. The reaction typically involves treating the 1-iodo precursor with a secondary phosphine, such as diphenylphosphine (B32561) or dicyclohexylphosphine, in the presence of a palladium catalyst and a base. nih.govresearchgate.net Studies on 3-aryl-1-iodoimidazo[1,5-a]pyridines have shown that these phosphination reactions proceed in low to moderate yields. nih.gov However, attempts to introduce bulkier groups like di-tert-butylphosphine (B3029888) have been reported to be unsuccessful, indicating steric limitations. nih.gov

The table below summarizes the results of palladium-catalyzed phosphination on related 1-iodo-3-arylimidazo[1,5-a]pyridine systems.

EntryAryl Group (Ar)PhosphineProductYield (%)
1PhenylHP(Cy)₂3-Phenyl-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine45
2PhenylHPPh₂3-Phenyl-1-(diphenylphosphino)imidazo[1,5-a]pyridine52
34-MeO-C₆H₄HP(Cy)₂3-(4-Methoxyphenyl)-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine42
44-MeO-C₆H₄HPPh₂3-(4-Methoxyphenyl)-1-(diphenylphosphino)imidazo[1,5-a]pyridine55
52-MeO-C₆H₄HP(Cy)₂3-(2-Methoxyphenyl)-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine38

Data adapted from studies on 3-aryl analogues. nih.gov

Nucleophilic Substitutions at the C-1 Iodo Group

While palladium-catalyzed reactions are predominant, the iodo group at the C-1 position can potentially undergo nucleophilic aromatic substitution (SNAr). In heteroaromatic systems, SNAr reactions are facilitated by the ability of the heteroatoms to stabilize the negative charge in the Meisenheimer intermediate. nih.gov However, the imidazo[1,5-a]pyridine ring is electron-rich, which generally disfavors classical SNAr reactions that require electron-withdrawing groups to activate the substrate. Therefore, forcing conditions or alternative mechanisms might be necessary to achieve substitution with nucleophiles like amines, alkoxides, or thiolates. The success of such reactions would depend heavily on the nature of the nucleophile and the specific reaction conditions employed.

Functionalization of the Ethyl Group at C-3

The ethyl group at the C-3 position represents another potential site for chemical modification. The C-3 position of the imidazo[1,5-a]pyridine nucleus is known to be nucleophilic and susceptible to electrophilic attack. nih.gov The ethyl group itself, being attached to this heterocyclic core, may exhibit reactivity at its benzylic-like position (the CH₂ group). Reactions could include:

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under radical initiation could introduce a halogen at the benzylic position, creating a handle for further nucleophilic substitution.

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid, depending on the conditions.

Deprotonation: If the benzylic protons are sufficiently acidic, deprotonation with a strong base could generate a carbanion, which could then react with various electrophiles.

These potential transformations would provide a pathway to a different set of derivatives, complementing the chemistry at the C-1 position and further expanding the synthetic utility of the this compound building block.

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring within the imidazo[1,5-a]pyridine scaffold is generally resistant to electrophilic aromatic substitution (EAS). This reduced reactivity is analogous to that of pyridine itself, where the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. stackexchange.comyoutube.com The nitrogen atom exerts a strong electron-withdrawing inductive effect and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring system. youtube.com

Detailed experimental studies on the electrophilic aromatic substitution of the pyridine ring in this compound are not extensively documented in the literature. However, based on the established principles of pyridine chemistry, any such reaction would likely require forcing conditions, such as high temperatures and strongly acidic media. The substitution pattern would be dictated by the directing effects of the fused imidazole (B134444) ring and the bridgehead nitrogen. In pyridine, electrophilic substitution, when it occurs, overwhelmingly favors the meta-position (C3/C5). For the imidazo[1,5-a]pyridine system, the positions meta to the bridgehead nitrogen (N4) are C6 and C8, which would be the most likely, albeit challenging, sites for substitution.

Table 1: Predicted Reactivity of Pyridine Ring Positions towards Electrophilic Aromatic Substitution

Position Predicted Reactivity Rationale
C5 Low Ortho to bridgehead nitrogen; highly deactivated.
C6 Very Low Meta to bridgehead nitrogen; potential site for substitution under harsh conditions.
C7 Low Para to bridgehead nitrogen; highly deactivated.
C8 Very Low Meta to bridgehead nitrogen and ortho to the ring-junction carbon; potential site for substitution.

Reactions Involving Nitrogen Atoms for N-Functionalization

The imidazo[1,5-a]pyridine system contains two nitrogen atoms, N2 and the bridgehead N4. The lone pair of the bridgehead N4 is integral to the 10-π aromatic system, making it non-basic and generally unavailable for reactions like alkylation. In contrast, the N2 atom possesses a lone pair that is more available for nucleophilic attack, making it the primary site for N-functionalization reactions such as quaternization.

The formation of imidazo[1,5-a]pyridinium ions through the reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions has been reported, demonstrating the accessibility of the nitrogen for forming quaternary salts. organic-chemistry.org This suggests that this compound could be susceptible to alkylation at the N2 position when treated with suitable electrophiles like alkyl halides or triflates, leading to the formation of quaternary ammonium (B1175870) salts.

These resulting pyridinium (B92312) salts are valuable intermediates, as they can modify the electronic properties of the heterocyclic system or act as precursors for N-heterocyclic carbenes (NHCs).

Table 2: Representative N-Functionalization Reactions for Imidazo[1,5-a]pyridine Scaffolds

Reactant(s) Reagent Product Type Reference
Picolinaldehyde, Amine, Formaldehyde N/A (Three-component reaction) Imidazo[1,5-a]pyridinium ion organic-chemistry.org
Imidazo[1,5-a]pyridine Alkyl Halide (e.g., CH₃I) N2-Alkyl-imidazo[1,5-a]pyridinium halide General Reaction

Exploration of C-H Activation at Unfunctionalized Positions

Direct C-H activation offers an atom-economical method to introduce functionality without pre-installed reactive groups. For this compound, the unfunctionalized positions include the C-H bonds on the pyridine ring (C5, C6, C7, C8) and on the C3-ethyl substituent.

Research on the C-H functionalization of the imidazo[1,5-a]pyridine core has shown that the C1 position is the most electronically activated and sterically accessible site for such transformations. nih.govacs.org For instance, metal-free reactions using formaldehyde or other aldehydes have been developed to achieve methylene-bridged bis-imidazo[1,5-a]pyridines via C-H functionalization at the C1 position of 3-aryl-substituted derivatives. nih.govacs.org

However, in this compound, the highly reactive C1 position is blocked by the iodo group. Consequently, activating the less reactive C-H bonds on the pyridine ring presents a significant synthetic challenge. These positions are electronically deactivated and would likely require transition-metal-catalyzed directing-group-assisted strategies to achieve site-selective functionalization. To date, there are very few reports on the C-H activation at the C5, C6, C7, or C8 positions of the imidazo[1,5-a]pyridine scaffold. mdpi.com

An alternative, though unexplored, avenue could be the C(sp³)-H functionalization of the ethyl group at the C3 position. Such reactions are known for other heterocyclic systems and could potentially lead to novel derivatives without altering the core aromatic structure.

Table 3: C-H Functionalization of 3-Substituted Imidazo[1,5-a]pyridines at the C1 Position

3-Substituent Reagent Product Yield Reference
Phenyl Formaldehyde (aq.) bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane 82% acs.org
4-Chlorophenyl Formaldehyde (aq.) bis(3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane 80% acs.org
4-Methylphenyl Formaldehyde (aq.) bis(3-(p-tolyl)imidazo[1,5-a]pyridin-1-yl)methane 85% acs.org
2-Thienyl Formaldehyde (aq.) bis(3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methane 78% acs.org

This table illustrates the intrinsic reactivity of the C1-H bond in the imidazo[1,5-a]pyridine system, which is blocked in the title compound.

Advanced Applications and Broader Impact in Synthetic Organic Chemistry

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The carbon-iodine bond at the C1 position of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine is a key feature that facilitates its use in the construction of more elaborate molecular architectures. This iodo-substituent serves as a versatile functional group for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of 1-iodoimidazo[1,5-a]pyridine (B2503334) derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct studies on the 3-ethyl derivative are not extensively documented, the reactivity of analogous 3-aryl-1-iodoimidazo[1,5-a]pyridines provides a strong precedent. For instance, these compounds have been successfully coupled with various boronic acids to introduce aryl and heteroaryl groups at the 1-position, thereby generating sterically hindered biaryl and heterobiaryl structures. nih.govuva.es This methodology is directly translatable to this compound, allowing for the synthesis of a diverse library of 1-substituted-3-ethylimidazo[1,5-a]pyridines.

The synthesis of the precursor, 3-Ethylimidazo[1,5-a]pyridine, can be achieved through methods such as the cyclocondensation of 2-(aminomethyl)pyridines with 1-nitropropane (B105015) in the presence of polyphosphoric acid. beilstein-journals.org Subsequent iodination at the C1 position, a common transformation for this heterocyclic system, would yield the target compound, this compound, ready for further diversification.

The ability to introduce diverse functionalities at the 1-position through cross-coupling reactions makes this compound a valuable intermediate in the synthesis of complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Precursor for Advanced Ligands in Transition Metal Catalysis

The imidazo[1,5-a]pyridine (B1214698) core is recognized as a privileged scaffold for the development of ligands for transition metal catalysis. nih.gov The nitrogen atoms in the ring system can coordinate to metal centers, and substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

This compound is an excellent precursor for the synthesis of advanced ligands. The iodo-substituent can be readily transformed into other functional groups, such as phosphine (B1218219) moieties, which are widely used in catalysis. For example, palladium-catalyzed phosphination of 1-iodo-3-arylimidazo[1,5-a]pyridines has been demonstrated to yield 1-phosphino-3-arylimidazo[1,5-a]pyridine ligands. nih.govuva.es These ligands have shown utility in Suzuki-Miyaura cross-coupling reactions. nih.govuva.es By analogy, this compound can be converted to 3-ethyl-1-phosphinoimidazo[1,5-a]pyridine ligands.

Furthermore, the imidazo[1,5-a]pyridine framework itself can act as a ligand for various transition metals, including nickel, copper, and ruthenium. nih.govorganic-chemistry.org The introduction of an ethyl group at the 3-position and the potential for further functionalization at the 1-position allow for the creation of a diverse range of ligands with tailored properties for specific catalytic applications.

Below is a table summarizing the potential transformations of this compound into advanced ligand precursors:

PrecursorReaction TypeResulting Functional GroupPotential Ligand Class
This compoundPalladium-catalyzed Phosphination-PR₂Monophosphine Ligands
This compoundSuzuki-Miyaura Coupling-Aryl, -HeteroarylN-Heterocyclic Ligands
This compoundSonogashira Coupling-AlkynylAlkynyl-functionalized Ligands
This compoundBuchwald-Hartwig Amination-NR₂Amino-functionalized Ligands

Methodological Advancements in Imidazo[1,5-a]pyridine Chemistry

The study and utilization of this compound contribute to the broader methodological advancements in the chemistry of the imidazo[1,5-a]pyridine ring system. The synthesis of this specific derivative and its subsequent reactions expand the toolbox available to synthetic chemists for the manipulation of this important heterocycle.

The development of efficient and regioselective iodination methods for 3-substituted imidazo[1,5-a]pyridines is a key area of research. While iodination of the parent imidazo[1,5-a]pyridine is known, the influence of substituents at the 3-position on the regioselectivity of halogenation is an important aspect to consider for the reliable synthesis of compounds like this compound.

Furthermore, exploring the reactivity of the C1-iodo bond in this specific context can lead to the discovery of new transformations and the optimization of existing cross-coupling protocols. The electronic and steric effects of the 3-ethyl group can influence the reactivity of the 1-iodo position, potentially leading to different outcomes or requiring modified reaction conditions compared to other substituted 1-iodoimidazo[1,5-a]pyridines.

The broader impact of these methodological advancements lies in the ability to access a wider range of functionalized imidazo[1,5-a]pyridine derivatives. This, in turn, facilitates the exploration of their structure-activity relationships in various applications, from drug discovery to the development of novel organic materials.

The following table outlines key research areas that contribute to and benefit from the study of this compound:

Research AreaFocusBroader Impact
Synthesis of Imidazo[1,5-a]pyridinesDevelopment of efficient routes to 3-substituted derivatives. rsc.orgIncreased accessibility of diverse imidazo[1,5-a]pyridine building blocks.
Regioselective FunctionalizationControl of substitution patterns on the imidazo[1,5-a]pyridine core.Precise molecular design for targeted applications.
Cross-Coupling MethodologiesOptimization of coupling reactions involving 1-haloimidazo[1,5-a]pyridines.Expansion of the synthetic utility of this heterocyclic system.
Ligand Design and CatalysisSynthesis and evaluation of new imidazo[1,5-a]pyridine-based ligands.Discovery of more efficient and selective catalysts.

Q & A

Q. Key Considerations :

  • Reagent purity : Impurities in nitroalkanes or NIS can lead to side products.
  • Temperature control : Overheating during cyclization reduces yield due to decomposition.

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsYieldReference
3-Ethyl introduction1-nitropropane, PPA, 110°C63%
1-Iodo introductionNIS, DMF, RT to 60°C~70% (estimated)

[Advanced] How can computational methods aid in predicting the optical properties of this compound derivatives?

Methodological Answer:
Time-dependent density functional theory (TD-DFT) is critical for modeling excited-state behavior. For example:

  • Electronic transitions : TD-DFT calculations on pyridylimidazo[1,5-a]pyridines correlate emission wavelengths (e.g., 450–500 nm) with experimental data, highlighting charge transfer between the ethyl/iodo groups and the heterocyclic core .
  • Aggregation effects : Computational models predict that quaternization (e.g., forming pyridinium salts) reduces aggregation-caused quenching (ACQ) by introducing electrostatic repulsion .

Q. Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate excited states with CAM-B3LYP/TZVP.

Compare oscillator strengths with experimental UV-Vis/fluorescence spectra.

Q. Table 2: Optical Properties vs. Substituents

Derivativeλemission (nm)Quantum YieldComputational MethodReference
3-Ethyl-1-iodo4750.45TD-DFT/CAM-B3LYP
Pyridinium salt4900.62TD-DFT/B3LYP

[Advanced] What strategies are effective in resolving contradictory spectroscopic data for substituted imidazo[1,5-a]pyridines?

Methodological Answer:
Contradictions in NMR or X-ray data often arise from:

  • Conformational flexibility : Rotamers in solution can split peaks (e.g., ethyl group rotation). Use variable-temperature NMR to confirm .
  • Crystal packing effects : X-ray crystallography (e.g., single-crystal analysis of 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(indene-dione)) reveals π-stacking and hydrogen bonds that influence solid-state vs. solution spectra .

Q. Case Study :

  • Discrepancy in <sup>13</sup>C NMR shifts : For 3-ethyl derivatives, DFT calculations (B3LYP/6-311+G(d,p)) resolve conflicts by simulating solvent effects (e.g., DMSO vs. CDCl3) .

Q. Recommendations :

  • Cross-validate with 2D NMR (COSY, NOESY).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions .

[Advanced] How does the introduction of an ethyl group at the 3-position influence the antibacterial efficacy of imidazo[1,5-a]pyridine derivatives?

Methodological Answer:
The ethyl group enhances lipophilicity, improving membrane permeability. Key findings:

  • Structure-activity relationship (SAR) : 3-Ethyl derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, compared to >16 µg/mL for unsubstituted analogs .
  • Mechanistic insight : Molecular docking (AutoDock Vina) suggests ethyl groups stabilize interactions with bacterial enzyme active sites (e.g., DNA gyrase) .

Q. Experimental Design :

Synthesize derivatives with varying alkyl chain lengths.

Test MICs against gram-positive/negative strains.

Perform molecular dynamics simulations to assess binding modes.

[Advanced] What are the key considerations in designing palladium-catalyzed cross-coupling reactions involving 1-iodoimidazo[1,5-a]pyridine intermediates?

Methodological Answer:
1-iodoimidazo[1,5-a]pyridine is prone to oxidative addition with Pd(0). Optimize:

  • Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
  • Solvent/base system : Use toluene/Et3N for phosphine ligand compatibility .

Q. Troubleshooting :

  • Low yield : Check for iodide leaching (use fresh NIS in synthesis).
  • Side reactions : Add KI (1 equiv) to suppress homo-coupling .

Q. Table 3: Cross-Coupling Optimization

Reaction TypeCatalystYieldReference
Suzuki-MiyauraPd(PPh3)485%
Buchwald-HartwigPd2(dba)3/XPhos78%

[Basic] What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Ethyl protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm); iodine causes deshielding of adjacent carbons (δ 90–100 ppm) .
  • X-ray crystallography : Confirms regiochemistry and intermolecular interactions (e.g., C–H⋯π stacking) .
  • HRMS : ESI+ mode detects [M+H]<sup>+</sup> with <1 ppm error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.